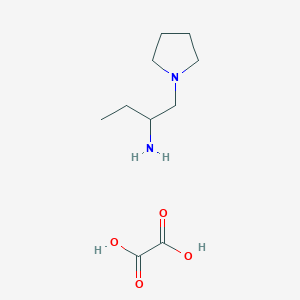

1-(Pyrrolidin-1-yl)butan-2-amine oxalate

Description

Propriétés

IUPAC Name |

oxalic acid;1-pyrrolidin-1-ylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.C2H2O4/c1-2-8(9)7-10-5-3-4-6-10;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZODJBCPIDLUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCCC1)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Pyrrolidin 1 Yl Butan 2 Amine Oxalate

Exploration of Conventional and Advanced Synthetic Routes for the Amine Moiety

The creation of the core amine structure, 1-(pyrrolidin-1-yl)butan-2-amine, is the foundational stage of the synthesis. This involves forming the butan-2-amine backbone and incorporating the pyrrolidine (B122466) ring.

Reductive Amination Approaches to the Butan-2-amine Core

Reductive amination, also known as reductive alkylation, is a cornerstone method for synthesizing amines from carbonyl compounds. wikipedia.org This reaction converts a ketone or aldehyde into an amine through an intermediate imine. wikipedia.org The process is widely utilized in synthetic chemistry due to its efficiency and control over the formation of carbon-nitrogen bonds. masterorganicchemistry.com

The synthesis of the butan-2-amine core of 1-(pyrrolidin-1-yl)butan-2-amine typically starts with a suitable carbonyl precursor, such as 1-(pyrrolidin-1-yl)butan-2-one. This ketone undergoes a reaction with an aminating agent, followed by reduction.

Common Reducing Agents and Catalysts:

A variety of reducing agents can be employed for this transformation, each with specific advantages. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though it can also reduce the starting ketone. masterorganicchemistry.comcommonorganicchemistry.com To circumvent this, the imine is often pre-formed before the addition of NaBH₄. commonorganicchemistry.comorganic-chemistry.org

More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used as they preferentially reduce the imine in the presence of the ketone. masterorganicchemistry.com Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel, is another effective method. wikipedia.orgnih.gov This approach is considered a green chemistry alternative as it often proceeds under mild conditions. wikipedia.org

Interactive Table: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages | Typical Solvents |

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive. organic-chemistry.org | Can reduce the starting carbonyl. masterorganicchemistry.comcommonorganicchemistry.com | Methanol, Ethanol (B145695). commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls. masterorganicchemistry.com | Toxic cyanide byproduct. | Methanol. commonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective, less toxic than NaBH₃CN. masterorganicchemistry.com | Water-sensitive. | Dichloromethane (DCM), Dichloroethane (DCE). commonorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" method, high efficiency. wikipedia.org | Requires specialized equipment for handling hydrogen gas. | Ethanol, Methanol. |

The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an imine. researchgate.net This imine is subsequently reduced to the final amine product. researchgate.net The choice of catalyst and reaction conditions is crucial to prevent side reactions and maximize the yield of the desired amine. researchgate.net

Strategies for Pyrrolidine Ring Formation and Functionalization

The pyrrolidine ring is a key structural feature of 1-(pyrrolidin-1-yl)butan-2-amine. There are several established methods for the synthesis and functionalization of this heterocyclic motif.

One common approach involves the cyclization of a linear precursor. For instance, the reaction of a 1,4-dihalobutane with a primary amine can lead to the formation of the pyrrolidine ring. organic-chemistry.org Another strategy is the reductive amination of a γ-nitrocarbonyl compound, which can undergo intramolecular cyclization to form a pyrrolidine ring. frontiersin.org

Functionalization of a pre-existing pyrrolidine ring is another viable route. This can be achieved by reacting pyrrolidine itself with a suitable electrophile. In the context of synthesizing 1-(pyrrolidin-1-yl)butan-2-amine, pyrrolidine can be reacted with a butanone derivative that has a leaving group at the 1-position.

Stereoselective Synthesis of the Butan-2-amine Moiety and its Precursors

The butan-2-amine portion of the target molecule contains a chiral center at the second carbon atom. Therefore, controlling the stereochemistry during the synthesis is of significant importance, particularly for pharmaceutical applications.

Asymmetric reductive amination is a powerful technique to achieve stereoselectivity. wikipedia.org This can be accomplished by using a chiral catalyst or a chiral auxiliary. Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can guide the reduction of the imine intermediate to favor one enantiomer over the other.

Alternatively, a chiral auxiliary can be attached to the amine or the carbonyl compound. This auxiliary directs the steric course of the reaction, and is subsequently removed to yield the enantiomerically enriched product.

Synthesis of the 1-(Pyrrolidin-1-yl)butan-2-amine Precursor: Optimization and Yield Enhancement

Factors that can be optimized include:

Choice of reactants and reagents: Selecting the most appropriate starting materials and reducing agents.

Solvent: The polarity and reactivity of the solvent can significantly influence the reaction rate and selectivity.

Temperature and pressure: These parameters can affect the reaction kinetics and equilibrium. For catalytic hydrogenations, pressure can be a critical factor. researchgate.net

Catalyst loading and type: In catalytic reactions, the amount and nature of the catalyst can have a profound impact on the outcome.

Careful control of these variables can lead to a more efficient and cost-effective synthesis.

Oxalate (B1200264) Salt Formation: Crystallization and Purification Aspects

Once the freebase of 1-(pyrrolidin-1-yl)butan-2-amine is synthesized, it is converted to its oxalate salt. This is often done to improve the compound's stability, handling properties, and purity.

Methodologies for Controlled Crystallization of the Oxalate Salt

The formation of the oxalate salt is typically achieved by reacting the amine with oxalic acid in a suitable solvent. The choice of solvent is critical for obtaining well-defined crystals and achieving high purity.

Common crystallization techniques include:

Cooling crystallization: Dissolving the amine and oxalic acid in a solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.

Antisolvent crystallization: Adding a solvent in which the oxalate salt is insoluble (an antisolvent) to a solution of the salt to cause precipitation.

Evaporation crystallization: Slowly evaporating the solvent from a solution of the oxalate salt to increase its concentration and induce crystallization.

The rate of cooling, the choice of antisolvent, and the rate of evaporation can all influence the size, shape, and purity of the resulting crystals. Careful control over these parameters is essential for obtaining a high-quality product.

Impact of Solvent Systems on Salt Formation and Purity

Ketone solvents, such as acetone, have been shown to be particularly effective in the preparation of oxalate salts of other diamines, offering improved yields and faster reaction rates compared to alcohols like ethanol or methanol. google.com For the formation of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate, a similar approach using a ketone or a lower alcohol like isopropanol (B130326) (IPA) is common. sciencemadness.org The freebase is typically dissolved in the chosen solvent, and a solution of oxalic acid in the same solvent is added. sciencemadness.org

The polarity of the solvent plays a crucial role. Solvents of intermediate polarity often provide the optimal balance for dissolving the reactants while ensuring the precipitation of the highly polar salt. The presence of water can be detrimental, potentially leading to the formation of an intractable oil rather than a crystalline solid, especially if the amine salt is hygroscopic. sciencemadness.org Therefore, anhydrous conditions are generally preferred. In some cases, an anti-solvent, in which the oxalate salt is insoluble, is added to a solution of the salt to induce precipitation and maximize yield.

Interactive Table: Solvent Properties and Their Impact on Amine Oxalate Salt Formation

| Solvent System | Polarity | Typical Role | Expected Purity | Potential Issues |

| Isopropanol (IPA) | Medium | Primary Solvent | High | Moderate solubility may require cooling for high yield. |

| Acetone | Medium | Primary Solvent | Very High | Potential for imine formation with primary amines, though less likely with secondary amine precursors. sciencemadness.org |

| Ethanol/Ether | Medium/Low | Solvent/Anti-solvent | High | Ether's volatility and flammability require careful handling. |

| Toluene | Low | Non-polar solvent | Moderate | Lower solubility of oxalic acid can be a limitation. |

| Water | High | To be avoided | Low | Can lead to oiling out and formation of hydrates. sciencemadness.org |

Optimization of Salt Precipitation and Isolation Procedures

Optimizing the precipitation and isolation of this compound is essential for achieving high yield and purity. Key parameters that are manipulated include temperature, concentration, addition rate, and agitation.

The process typically involves dissolving the free base amine in a suitable solvent, such as isopropanol, and adding a stoichiometric amount of oxalic acid dissolved in the same solvent. sciencemadness.org The rate of addition of the oxalic acid solution can influence the crystal size and purity; slow, controlled addition is generally favored to promote the growth of larger, more uniform crystals, which are easier to filter and tend to have lower levels of occluded impurities.

Temperature control is another critical factor. Precipitation is often initiated at room temperature or slightly elevated temperatures to ensure complete reaction, followed by a cooling period to maximize the yield of the precipitated salt. The final temperature is often lowered to 0-5°C before filtration. Agitation during the precipitation process is necessary to ensure homogeneity and facilitate mass transfer, but the stirring rate must be controlled to avoid excessive nucleation or crystal breakage.

Once precipitation is complete, the solid salt is isolated by filtration. The filter cake is then washed with a small amount of cold solvent to remove any residual soluble impurities. The choice of wash solvent is critical; it should be one in which the oxalate salt has very low solubility to prevent significant product loss. Finally, the isolated salt is dried under vacuum at a controlled temperature to remove residual solvent without causing thermal degradation.

Key Optimization Parameters for Precipitation:

pH Control: Maintaining the correct stoichiometry between the amine and oxalic acid is crucial. For a mono-oxalate salt, a 1:1 molar ratio is targeted.

Reaction Time: Sufficient time must be allowed for the acid-base reaction and subsequent crystallization to reach completion. mdpi.com

Seeding: In some cases, adding a small quantity of pre-existing crystals (seeding) can be used to control the onset of crystallization and influence crystal size distribution.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound addresses the need for more environmentally benign and efficient chemical processes. This involves a holistic approach, from the selection of starting materials to the minimization of waste.

Investigation of Sustainable Reagents and Catalysts for Component Synthesis

The synthesis of the core amine, 1-(pyrrolidin-1-yl)butan-2-amine, is a key target for green chemistry improvements. Traditional methods may involve multi-step sequences with stoichiometric reagents. A greener approach focuses on catalytic methods, particularly reductive amination. jocpr.com

Direct reductive amination, which combines a carbonyl compound, an amine, and a reducing agent in a single step, is an efficient strategy. jocpr.com For the synthesis of the precursor amine, this could involve the reaction of 1-(pyrrolidin-1-yl)butan-2-one with ammonia (B1221849) under reductive conditions. The development of sustainable catalysts for this transformation is a significant area of research. While classic reducing agents like sodium borohydride are effective, catalytic hydrogenation using molecular hydrogen (H₂) as the reductant is far more atom-economical, producing only water as a byproduct. jocpr.com

Catalysts based on non-precious metals like nickel or cobalt are being explored as more sustainable alternatives to platinum or palladium. organic-chemistry.orgrsc.org Furthermore, biocatalysis, using enzymes such as transaminases or imine reductases, offers a highly selective and environmentally friendly route to chiral amines, operating under mild aqueous conditions.

Table: Comparison of Reagents for Amine Synthesis

| Method | Reagent/Catalyst | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ with Ni, Co, Ru, or Ir catalyst jocpr.comorganic-chemistry.org | High atom economy; water is the only byproduct. | Requires high pressure and specialized equipment. |

| Transfer Hydrogenation | Formic acid or isopropanol as H₂ source jocpr.com | Avoids handling of gaseous H₂. | Lower atom economy than direct hydrogenation. |

| Biocatalysis | Enzymes (e.g., transaminases) | High stereoselectivity; mild, aqueous conditions. | Limited substrate scope; enzyme cost and stability. |

| Borohydride Reduction | Sodium borohydride (NaBH₄) organic-chemistry.org | Mild conditions; broad applicability. | Poor atom economy; generates borate (B1201080) waste. |

Solvent Minimization and Alternative Solvent Exploration

Solvents contribute significantly to the environmental footprint of a chemical process. Green chemistry encourages minimizing solvent use or replacing hazardous solvents with safer, more sustainable alternatives. Dichloromethane (DCM) and N,N-dimethylformamide (DMF), common in traditional synthesis, are being replaced by greener options. rsc.org

For the synthesis of the amine and its subsequent salt formation, solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are emerging as viable green alternatives. rsc.orgnih.gov These solvents are derived from renewable resources, have lower toxicity, and are more easily recycled. Enzymatic amidations, a related reaction type, have shown excellent results using CPME. nih.gov Some modern approaches even explore solvent-free reaction conditions, for example, by using ball milling, which can dramatically reduce waste. organic-chemistry.org

Atom Economy and Process Efficiency in Overall Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edunih.gov Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful. nih.gov

The synthesis of 1-(pyrrolidin-1-yl)butan-2-amine via direct catalytic reductive amination of a ketone with ammonia and hydrogen has a theoretical atom economy of 100%, as all atoms from the reactants are incorporated into the final amine product.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 researchgate.net

In contrast, a multi-step synthesis involving protecting groups or stoichiometric reagents would have a much lower atom economy, as these additional reagents are ultimately discarded as waste. rsc.orgprimescholars.com Maximizing process efficiency also involves considering reaction yield, energy consumption, and the ease of purification. A process with high atom economy and high yield is the ultimate goal of a green synthetic strategy.

Advanced Spectroscopic and Chromatographic Characterization of 1 Pyrrolidin 1 Yl Butan 2 Amine Oxalate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound in solution and the solid state.

Detailed 1D NMR (¹H, ¹³C) Spectral Assignments and Analysis

One-dimensional NMR spectroscopy provides information about the chemical environment of magnetically active nuclei. For 1-(Pyrrolidin-1-yl)butan-2-amine oxalate (B1200264), ¹H NMR would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. Similarly, ¹³C NMR would provide information about the carbon skeleton of the molecule.

Expected ¹H NMR Spectral Features: Based on the structure of 1-(Pyrrolidin-1-yl)butan-2-amine, one would anticipate signals corresponding to the ethyl group (a triplet and a quartet), a methine proton adjacent to the amine group, methylene (B1212753) protons of the pyrrolidine (B122466) ring, and protons on the carbon adjacent to the pyrrolidine nitrogen. The presence of the oxalate counter-ion would likely cause shifts in the signals of nearby protons, particularly the amine and adjacent methine and methylene protons, due to the formation of an ammonium (B1175870) salt.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would be expected to show distinct signals for each of the unique carbon atoms in the butan-2-amine and pyrrolidine moieties. The carbonyl carbons of the oxalate anion would also be visible, typically in the downfield region of the spectrum.

Without experimental data, precise chemical shifts and coupling constants cannot be provided.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from 1D NMR and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the molecule, helping to trace the connectivity of the carbon chains in the butan-2-amine and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the molecular structure and confirming the connectivity between the butan-2-amine and pyrrolidine fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be used to determine the stereochemistry and preferred conformation of the molecule in solution.

No published 2D NMR data for 1-(Pyrrolidin-1-yl)butan-2-amine oxalate could be located.

Solid-State NMR Investigations of the Oxalate Salt

Solid-state NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in the solid state. For this compound, ¹³C and ¹⁵N ssNMR could be used to study the polymorphism of the crystalline salt and to characterize the hydrogen bonding interactions between the ammonium cation and the oxalate anion. Studies on other oxalate-containing materials have demonstrated the utility of ssNMR in characterizing the local environment of the oxalate ion. researchgate.netorganicchemistrydata.orglibretexts.org However, no specific solid-state NMR investigations for this compound have been reported.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of the molecule. For the free base, 1-(Pyrrolidin-1-yl)butan-2-amine (C₈H₁₈N₂), the predicted exact mass of the protonated molecule [M+H]⁺ is 143.1548. chemicalbook.com Experimental HRMS data would be required to confirm this exact mass and, consequently, the elemental composition.

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, molecules are ionized and then fragment in predictable ways that are characteristic of their structure. For 1-(Pyrrolidin-1-yl)butan-2-amine, the fragmentation pattern would likely be dominated by cleavage alpha to the nitrogen atoms. researchgate.net

Predicted Fragmentation Pathways:

Alpha-cleavage at the secondary amine: Cleavage of the C-C bond adjacent to the secondary amine in the butan-2-amine chain could lead to the formation of a stable iminium ion.

Cleavage of the pyrrolidine ring: The pyrrolidine ring can undergo fragmentation, leading to characteristic ions.

Loss of the ethyl group: Cleavage of the ethyl group from the butan-2-amine chain is another possible fragmentation pathway.

A detailed analysis of an experimental mass spectrum would be necessary to identify the specific fragment ions and their relative abundances, which would provide strong evidence for the proposed structure.

Ionization Techniques (e.g., ESI) for Compound Analysis

Electrospray Ionization (ESI) mass spectrometry is a powerful and widely used technique for the analysis of polar and thermally labile molecules, making it highly suitable for 1-(Pyrrolidin-1-yl)butan-2-amine. wikipedia.orglibretexts.org As a 'soft' ionization method, ESI typically produces a protonated molecular ion [M+H]+, minimizing fragmentation and providing clear molecular weight information. wikipedia.org For 1-(Pyrrolidin-1-yl)butan-2-amine (free base molecular weight: 142.24 g/mol ), the expected protonated molecule would be observed at an m/z of approximately 143.15.

When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information through controlled fragmentation of the parent ion. The fragmentation of protonated α-pyrrolidinophenone cathinones, which share structural similarities with the target compound, often involves the loss of the pyrrolidine ring as a neutral molecule. wvu.eduwvu.edu A primary fragmentation pathway for the [M+H]+ ion of 1-(Pyrrolidin-1-yl)butan-2-amine would likely involve the cleavage of the C-N bond connecting the pyrrolidine ring to the butan-2-amine backbone. This would result in characteristic fragment ions. The presence of the oxalate counter-ion is generally not observed in positive ion ESI-MS as it is negatively charged.

Table 1: Predicted ESI-MS/MS Fragmentation of 1-(Pyrrolidin-1-yl)butan-2-amine

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |

| 143.15 | 86.09 | C4H9N | Butan-2-iminium ion |

| 143.15 | 72.08 | C5H9N | Pyrrolidinium ion |

Note: The m/z values are theoretical and based on common fragmentation pathways for similar amine structures.

Computational and Theoretical Investigations of 1 Pyrrolidin 1 Yl Butan 2 Amine Oxalate

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity. For a compound like 1-(Pyrrolidin-1-yl)butan-2-amine oxalate (B1200264), DFT would be instrumental in understanding its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 1-(Pyrrolidin-1-yl)butan-2-amine oxalate, this analysis would identify the most stable 3D structure, predicting bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore different spatial arrangements of the atoms (conformers) that can be achieved through rotation around single bonds. This is crucial for flexible molecules like the butan-amine chain and the pyrrolidine (B122466) ring, as it helps identify the various low-energy shapes the molecule can adopt and their relative stabilities.

Electronic Structure Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. Analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Hypothetical HOMO-LUMO Data Table This interactive table illustrates the kind of data that would be generated from such an analysis. Note: These values are representative and not based on actual experimental or computational data for the specific compound.

Vibrational Frequency Calculations and Spectral Simulation

Computational vibrational analysis predicts the frequencies at which a molecule's bonds will stretch, bend, and twist. These calculated frequencies can be used to simulate theoretical infrared (IR) and Raman spectra. By comparing these simulated spectra to experimentally recorded ones, scientists can confirm the molecular structure and the accuracy of the computational model. Each calculated frequency corresponds to a specific vibrational mode, providing a detailed picture of the molecule's internal motions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged or polar species. The map uses a color scale to denote different potential values:

Red: Regions of most negative potential, typically associated with lone pairs of electronegative atoms. These are sites prone to electrophilic attack.

Blue: Regions of most positive potential, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would highlight the electron-rich areas around the oxalate anion and the nitrogen atoms, and electron-poor regions around the amine's hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis examines the charge distribution within a molecule in terms of localized bonds and lone pairs. It provides a detailed understanding of charge transfer, hyperconjugation (the stabilizing interaction of electrons in a filled orbital with an adjacent empty orbital), and intermolecular interactions like hydrogen bonding. nih.gov For the oxalate salt, NBO analysis would be particularly useful for quantifying the strength and nature of the hydrogen bonds between the protonated amine cation and the oxalate anion, which are critical for the salt's stability.

Hypothetical NBO Interaction Data Table This table shows representative data that NBO analysis could provide for the key hydrogen bond interactions. Note: The donor, acceptor, and energy values are hypothetical.

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. Unlike the static picture provided by DFT, MD simulations provide a dynamic view of molecular behavior, showing how the compound interacts with its environment (e.g., a solvent or a biological receptor) and how its conformation changes over nanoseconds or microseconds. For this compound, MD simulations could be used to study its solvation properties, its stability in different environments, and the dynamics of the ionic interaction between the cation and anion.

Dynamic Behavior and Stability of the Oxalate Salt in Different Environments.

No specific studies on the dynamic behavior or stability of this compound were found. Computational studies typically employ methods like molecular dynamics (MD) simulations to understand how a salt behaves in various solvents or temperature conditions, but such research has not been published for this specific compound.

Hydrogen Bonding Network Analysis within the Crystal Lattice and Solution.

While there are no crystal structure data specifically for this compound, general principles can be inferred from studies on other amine oxalates. In such salts, the protonated aminium cation and the oxalate anion form robust hydrogen-bonding networks. researchgate.net Key interactions typically observed are N—H⋯O bonds between the cation's ammonium (B1175870) group and the oxygen atoms of the oxalate anion. researchgate.netnih.gov These interactions, along with potential O—H⋯O bonds if hydrogenoxalate is present, dictate the supramolecular structure, often resulting in chains, sheets, or more complex three-dimensional networks. researchgate.netnih.gov Without experimental data from single-crystal X-ray diffraction for the specific title compound, a detailed analysis of its hydrogen-bonding network remains speculative.

Table 1: Typical Hydrogen Bond Parameters in Aminium Oxalate Crystals

| Bond Type | Donor | Acceptor | Typical Distance (Å) | Reference |

|---|---|---|---|---|

| Cation-Anion | N-H | O=C | 2.6 - 2.9 | researchgate.net |

| Anion-Anion | O-H | O=C | 2.5 - 2.6 | nih.gov |

| Cation-Water-Anion | N-H | OH₂ | 2.7 - 3.0 | bibliotekanauki.pl |

| Water-Anion | O-H (H₂O) | O=C | 2.8 - 3.1 | bibliotekanauki.pl |

Note: This table represents generalized data from related structures and not specific data for this compound.

Mechanistic Studies of Reaction Pathways Related to the Compound's Formation

Elucidation of Transition States and Energy Barriers in Key Synthetic Steps.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. nih.govacs.org Synthetic routes to substituted pyrrolidines can involve processes like intramolecular C-H amination or cycloaddition reactions. nih.govacs.org DFT studies on these types of reactions for other pyrrolidine syntheses have successfully mapped out potential energy surfaces, revealing the lowest energy pathways. acs.orgnih.gov For instance, in metal-catalyzed C-H amination, calculations can elucidate the energetics of key steps like hydrogen atom abstraction and radical rebound. nih.gov However, no specific computational studies have been published that elucidate the transition states and energy barriers for the synthetic steps leading to 1-(pyrrolidin-1-yl)butan-2-amine.

Regioselectivity and Stereoselectivity Prediction through Computational Modeling.

Computational modeling is frequently used to predict the outcomes of reactions where multiple isomers can be formed. rsc.orgrsc.org In the synthesis of substituted pyrrolidines, controlling regioselectivity and stereoselectivity is critical. nih.gov DFT calculations can be used to compare the energies of different transition states leading to various potential products. acs.org The transition state with the lowest calculated energy barrier typically corresponds to the major product observed experimentally. nih.govacs.org This approach has been successfully applied to predict diastereoselectivity in pyrrolidine synthesis through C-H amination and stereoselectivity in cycloaddition reactions. nih.govacs.org Despite the power of these predictive tools, no computational modeling studies focused on the regioselectivity or stereoselectivity of the synthesis of 1-(pyrrolidin-1-yl)butan-2-amine have been found in the literature.

Crystallographic and Solid State Characterization of 1 Pyrrolidin 1 Yl Butan 2 Amine Oxalate

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

SCXRD is a pivotal technique for the unambiguous determination of a compound's three-dimensional atomic arrangement in the solid state. This analysis provides fundamental information about the molecule's structure and its interactions within the crystal lattice. However, no published SCXRD studies for 1-(pyrrolidin-1-yl)butan-2-amine oxalate (B1200264) are currently available.

Crystal System, Space Group, and Unit Cell Parameters

Without experimental data from SCXRD, the fundamental crystallographic parameters of 1-(pyrrolidin-1-yl)butan-2-amine oxalate are unknown. These parameters, including the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ), are essential for defining the crystal's symmetry and repeating structural unit.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A detailed analysis of intramolecular geometry, including bond lengths, bond angles, and torsional angles, is contingent on a solved crystal structure. This information is crucial for understanding the conformation of the 1-(pyrrolidin-1-yl)butan-2-amine cation and the oxalate anion, as well as any distortions from idealized geometries.

Table 2: Selected Intramolecular Geometric Parameters for this compound

| Bond/Angle/Torsion | Value |

|---|---|

| Selected Bond Lengths (Å) | Data not available |

| Selected Bond Angles (°) | Data not available |

Identification of Chiral Centers and Their Absolute Configuration

The 1-(pyrrolidin-1-yl)butan-2-amine moiety possesses a chiral center at the second carbon atom of the butane (B89635) chain. SCXRD analysis of a single crystal grown from an enantiomerically pure source or through spontaneous resolution would allow for the determination of the absolute configuration (R or S) of this stereocenter using methods such as anomalous dispersion. Without such a study, the absolute stereochemistry in the crystalline state remains undetermined.

Polymorphism and Co-Crystallization Studies of the Oxalate Salt

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can significantly impact its physical properties. Similarly, co-crystallization can be employed to modify these properties.

Investigation of Different Crystalline Forms and Their Formation Conditions

No studies have been published detailing the investigation of polymorphism for this compound. Research in this area would involve systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) to identify any potential polymorphs and to understand the thermodynamic and kinetic factors that govern their formation.

Following a comprehensive search for scientific literature, no specific research findings or data concerning the crystallographic and solid-state characterization of this compound were found in publicly available sources. The search did not yield any studies on the polymorphic forms of this specific compound, the influence of crystallization parameters on its polymorph selection, or the thermodynamic and kinetic stability of any such forms.

Therefore, it is not possible to provide an article with the detailed research findings and data tables requested in the outline. The information required to generate content for the specified sections is absent from the accessible scientific literature.

Chemical Reactivity and Derivatization of 1 Pyrrolidin 1 Yl Butan 2 Amine Oxalate

Reactions at the Amine Functionalities

The molecule possesses both a primary (R-NH₂) and a tertiary (R₃N) amine group. These exhibit distinct reactivities, allowing for selective modifications. The primary amine is a potent nucleophile, while the tertiary amine is less nucleophilic but still basic and can participate in certain reactions.

Acylation and alkylation are fundamental reactions for modifying amine groups. In 1-(pyrrolidin-1-yl)butan-2-amine, the primary amine is the principal site for these transformations.

Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. The tertiary nitrogen of the pyrrolidine (B122466) ring is significantly less reactive towards acylation under standard conditions.

Alkylation: The primary amine can be alkylated using alkyl halides. This reaction can proceed in a stepwise manner to yield secondary and tertiary amines, and may ultimately lead to the formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. The tertiary nitrogen of the pyrrolidine ring can also undergo alkylation with reactive alkyl halides to form a quaternary ammonium salt, where the nitrogen atom bears a positive charge. N-alkylation is a crucial method for the synthesis of various nitrogen-containing compounds. nih.gov Gold clusters supported on porous coordination polymers have been shown to catalyze the N-alkylation of amines with alcohols. d-nb.info

| Reaction Type | Reagent(s) | Functional Group | Expected Product |

| Acylation | Acyl Chloride (R'-COCl), Base | Primary Amine | N-(1-(pyrrolidin-1-yl)butan-2-yl)amide |

| Acylation | Acid Anhydride ((R'-CO)₂O) | Primary Amine | N-(1-(pyrrolidin-1-yl)butan-2-yl)amide |

| Alkylation | Alkyl Halide (R'-X) | Primary Amine | Secondary/Tertiary Amine or Quaternary Salt |

| Alkylation | Alkyl Halide (R'-X) | Tertiary Amine | Quaternary Pyrrolidinium Salt |

The reaction of amines with carbonyl compounds is a cornerstone of organic synthesis, leading to the formation of imines (Schiff bases) or enamines.

Imine Formation: The primary amine of 1-(pyrrolidin-1-yl)butan-2-amine can undergo a condensation reaction with aldehydes or ketones to form an imine. masterorganicchemistry.com This reaction is typically catalyzed by a mild acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.org The reaction is reversible and can be driven to completion by removing the water formed during the reaction. nih.gov The pH must be carefully controlled, as low pH will protonate the amine, rendering it non-nucleophilic, while high pH will not be sufficient to protonate the hydroxyl group of the intermediate for elimination. libretexts.org

Enamine Formation: Enamines are typically formed from the reaction of a secondary amine with a carbonyl compound. Since the pyrrolidine nitrogen in the target molecule is tertiary, it cannot directly form an enamine. Therefore, derivatization of 1-(pyrrolidin-1-yl)butan-2-amine via this pathway is limited to imine formation at the primary amine site.

| Reaction Type | Reagent(s) | Functional Group | Intermediate | Product |

| Imine Formation | Aldehyde (R'CHO), H⁺ | Primary Amine | Carbinolamine | N-Alkyl Imine |

| Imine Formation | Ketone (R'R''CO), H⁺ | Primary Amine | Carbinolamine | N-Alkyl Imine |

Intramolecular cyclization reactions can be employed to construct new heterocyclic systems from the 1-(pyrrolidin-1-yl)butan-2-amine scaffold. These reactions typically require the prior introduction of a second reactive functional group on the molecule.

For instance, if the butane (B89635) chain is functionalized with an electrophilic center, such as a carbonyl group or a leaving group, either of the nitrogen atoms can act as an intramolecular nucleophile to form a new ring. A common strategy for synthesizing N-aryl-substituted pyrrolidines is through the reductive amination of diketones. nih.gov Ammonium ylides can also be used in various cyclization reactions to form three, four, or five-membered rings. nih.gov For example, a reaction leading to a piperidine (B6355638) derivative could be envisioned if the terminal methyl group of the butane chain were oxidized to a carbonyl group, which could then undergo an intramolecular reductive amination with the primary amine. Such transformations are powerful tools for building molecular complexity.

Reactions Involving the Pyrrolidine Ring System

The pyrrolidine ring is a stable five-membered heterocycle, but it can undergo a variety of reactions, including functionalization at its carbon atoms, ring-opening, and ring-expansion. wikipedia.org

Introducing substituents onto the pyrrolidine ring enhances structural diversity. The positions alpha to the nitrogen atom (C-2 and C-5) are particularly susceptible to functionalization due to the influence of the adjacent heteroatom.

One common strategy involves the deprotonation of a C-H bond alpha to the nitrogen using a strong base (e.g., organolithium reagents) to form an α-amino carbanion. This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, carbonyl compounds) to introduce a substituent at the C-2 or C-5 position. Modern methods also include catalytic C-H functionalization, which offers a more direct and atom-economical approach to modifying the ring. researchgate.net The synthesis of pyrrolidine rings can be achieved through various methods, including cyclization reactions. acs.orgorganic-chemistry.org

| Reaction Type | Position(s) | Reagent(s) | General Product |

| α-Lithiation/Alkylation | C-2 / C-5 | 1. Strong Base (e.g., s-BuLi) 2. Electrophile (e.g., R-X) | 2- or 5-Substituted Pyrrolidine |

| C-H Amination | Various | Rhodium or Iron Catalysts, Azides | Substituted Pyrrolidine |

Skeletal modification of the pyrrolidine ring can lead to acyclic compounds or larger heterocyclic systems.

Ring-Opening Reactions: The C-N bonds within the unstrained pyrrolidine ring can be cleaved under specific conditions. elsevierpure.com Recent developments have shown that methods like photoredox catalysis or the use of difluorocarbene can enable the deconstructive functionalization of pyrrolidines, converting the cyclic amine into a linear, functionalized product. researchgate.netresearchgate.net These reactions open up pathways to novel molecular scaffolds by breaking the heterocyclic ring.

Ring-Expansion Reactions: The five-membered pyrrolidine ring can be expanded to form six-membered piperidines or seven-membered azepanes. researchgate.net These reactions often proceed via the formation of a bicyclic azetidinium intermediate, which is then regioselectively opened by a nucleophile to yield the larger ring. researchgate.net This strategy provides a valuable route to larger nitrogen-containing heterocycles, which are also prevalent in bioactive molecules. Additionally, pyridines can undergo a photo-promoted ring contraction to yield pyrrolidine derivatives. osaka-u.ac.jpnih.gov

Behavior of the Oxalate (B1200264) Counterion in Chemical Transformations

Salt Metathesis and Conversion to Other Salts

Salt metathesis, or salt exchange, is a common process in which the counterion of a salt is exchanged with that of another salt. For 1-(Pyrrolidin-1-yl)butan-2-amine oxalate, this provides a straightforward route to synthesize other salts of the parent amine, which may be desirable for reasons of solubility, crystallinity, or compatibility with subsequent reaction conditions.

The conversion is typically achieved by reacting the oxalate salt with a salt of a different acid in a suitable solvent. The driving force for these reactions is often the formation of a sparingly soluble inorganic oxalate salt, which precipitates from the solution, leaving the desired new amine salt in the filtrate.

Common reagents for this transformation include the salts of mineral acids or other organic acids. For instance, reaction with a calcium or magnesium salt can lead to the precipitation of highly insoluble calcium oxalate or magnesium oxalate.

Table 1: Representative Salt Metathesis Reactions for this compound

| Reactant Salt | Expected Amine Salt Product | Expected Precipitate | General Reaction Conditions |

| Calcium Chloride (CaCl₂) | 1-(Pyrrolidin-1-yl)butan-2-amine hydrochloride | Calcium Oxalate (CaC₂O₄) | Aqueous or alcoholic solution, ambient temperature. |

| Magnesium Sulfate (MgSO₄) | 1-(Pyrrolidin-1-yl)butan-2-amine sulfate | Magnesium Oxalate (MgC₂O₄) | Aqueous solution, gentle heating may be required. |

| Silver Nitrate (AgNO₃) | 1-(Pyrrolidin-1-yl)butan-2-amine nitrate | Silver Oxalate (Ag₂C₂O₄) | Aqueous solution, reaction should be performed in the dark due to the light sensitivity of silver salts. |

| Sodium Acetate (CH₃COONa) | 1-(Pyrrolidin-1-yl)butan-2-amine acetate | Sodium Oxalate (Na₂C₂O₄) | Dependent on relative solubilities; may require solvent manipulation to favor precipitation. |

It is also possible to convert the oxalate salt back to the free amine by treatment with a strong base, such as sodium hydroxide (B78521) or potassium carbonate. The free amine can then be isolated and subsequently reacted with a different acid to form a new salt. This two-step process offers versatility in synthesizing a wide range of amine salts.

Stability of the Oxalate Salt under Various Reaction Conditions

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of other chemical reagents.

Thermal Stability: Amine oxalate salts are generally crystalline solids with relatively high melting points, contributing to their stability at ambient temperatures. However, at elevated temperatures, decomposition can occur. The thermal decomposition of ammonium oxalate, a related compound, begins at approximately 215 °C. It is anticipated that this compound would exhibit comparable or slightly different thermal stability, with decomposition likely yielding the free amine, carbon dioxide, and carbon monoxide. In industrial applications, amine salts of organic acids, including oxalates, are sometimes referred to as "heat-stable salts," indicating their resistance to dissociation in aqueous solutions at high temperatures, a property that can be problematic in certain processes like amine gas treating. itwtechnologies.com

pH Stability: The stability of the oxalate salt is highly dependent on the pH of the solution.

Acidic Conditions: In the presence of strong acids, the oxalate dianion will be protonated to form hydrogen oxalate (HC₂O₄⁻) or oxalic acid (H₂C₂O₄). This can lead to the displacement of oxalic acid from the salt if a stronger, non-volatile acid is introduced. The equilibrium will shift towards the formation of the salt of the stronger acid.

Neutral Conditions: The oxalate salt is generally stable in neutral aqueous solutions.

Basic Conditions: In the presence of a strong base, the protonated amine will be deprotonated to yield the free 1-(Pyrrolidin-1-yl)butan-2-amine. This is a common method for regenerating the free amine from its salt form. researchgate.net

Stability in the Presence of Other Reagents: The oxalate counterion can participate in redox reactions. Oxalate is a reducing agent and can be oxidized by strong oxidizing agents. This reactivity is generally not a concern under typical organic reaction conditions unless a strong oxidant is present.

The oxalate anion is also known to be a good chelating agent for many metal ions. This property can be relevant in reactions involving metal catalysts, where the oxalate may compete with other ligands for coordination to the metal center.

Table 2: General Stability of this compound under Various Conditions

| Condition | Expected Stability | Remarks |

| Temperature | ||

| Ambient Temperature | High | Stable crystalline solid. |

| Elevated Temperature (>200 °C) | Low | Prone to thermal decomposition. |

| pH | ||

| Acidic (pH < 4) | Moderate to Low | Protonation of the oxalate and potential displacement by a stronger acid. |

| Neutral (pH ~ 7) | High | The salt is expected to be stable in aqueous solution. |

| Basic (pH > 10) | Low | Deprotonation of the amine to form the free base. researchgate.net |

| Chemical Environment | ||

| Strong Oxidizing Agents | Low | Oxalate moiety is susceptible to oxidation. |

| Presence of Metal Cations (e.g., Ca²⁺, Mg²⁺) | Low | Formation of insoluble metal oxalate precipitates. |

Application As a Synthetic Building Block and Precursor in Organic Chemistry

Chiral Auxiliary and Ligand in Asymmetric Synthesis

The presence of a stereogenic center and two distinct nitrogen atoms makes 1-(Pyrrolidin-1-yl)butan-2-amine a compelling candidate for applications in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single stereoisomer. Similarly, chiral ligands coordinate to metal centers to create an asymmetric environment for catalysis.

The core of the utility of 1-(Pyrrolidin-1-yl)butan-2-amine in asymmetric synthesis lies in its butan-2-amine moiety, which contains a chiral carbon atom at the 2-position. This stereocenter can effectively influence the stereochemical outcome of reactions at a nearby prochiral center.

The primary amine group can be temporarily converted into an imine or an amide with a substrate. The fixed spatial orientation of the substituents around the chiral center (an ethyl group, a methyl group, and the pyrrolidinylmethyl group) creates a sterically hindered environment. This steric bulk can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thus leading to high diastereoselectivity. This principle is fundamental to the action of many chiral auxiliaries in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

Table 1: Potential Asymmetric Reactions Utilizing the Chiral Butan-2-amine Center

| Reaction Type | Role of the Amine | Expected Outcome |

|---|---|---|

| Asymmetric Alkylation | Formation of a chiral enamine or metallated imine | Diastereoselective alkylation of the α-carbon |

| Asymmetric Aldol Reaction | Formation of a chiral enamine | Diastereoselective addition to an aldehyde |

| Asymmetric Michael Addition | Formation of a chiral enamine | Diastereoselective 1,4-conjugate addition |

The structure of 1-(Pyrrolidin-1-yl)butan-2-amine is a foundational blueprint for the design of more sophisticated chiral catalysts, particularly in the burgeoning field of organocatalysis. mdpi.com Pyrrolidine-based structures are among the most successful scaffolds for organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. mdpi.comnih.gov

Derivatives of this compound can be designed to enhance catalytic activity and enantioselectivity. For instance, the primary amine can be functionalized with bulky groups to increase steric hindrance or with hydrogen-bond donor groups (e.g., ureas, thioureas, sulfonamides) to enable secondary interactions with the substrate. mdpi.com These secondary interactions can help to lock the transition state into a single, highly ordered conformation, leading to excellent stereocontrol. mdpi.com The tertiary pyrrolidine (B122466) nitrogen can also play a role, either electronically or by serving as an additional coordination site in metal-catalyzed reactions.

Key Design Principles for Catalysts Derived from 1-(Pyrrolidin-1-yl)butan-2-amine:

Steric Shielding: Introducing bulky substituents on the primary amine or the pyrrolidine ring to create a more defined chiral pocket.

Bifunctional Activation: Incorporating a hydrogen-bond donor/acceptor group that can co-activate the electrophile while the amine activates the nucleophile.

Ligand Formation: Using the diamine structure to chelate to a metal center, creating a chiral Lewis acid catalyst for reactions like asymmetric conjugate additions or cyclopropanations.

Intermediate for Diverse Organic Molecules

The dual amine functionality of 1-(Pyrrolidin-1-yl)butan-2-amine makes it an excellent building block for constructing larger, more complex molecules through reactions that engage one or both nitrogen atoms.

The compound serves as a 1,3-diamine synthon, where the primary amine at position 2 and the tertiary amine at position 1 are separated by a three-atom linker (if considering the pyrrolidine nitrogen). This arrangement is ideal for condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form six-membered heterocyclic rings. For example, reaction with a β-diketone would be expected to yield a substituted dihydropyrimidine (B8664642) derivative after condensation and subsequent cyclization.

Similarly, reaction with other bifunctional electrophiles can lead to a variety of heterocyclic cores. The differential reactivity of the primary and tertiary amines can also be exploited for sequential functionalization, further expanding its synthetic utility.

Table 2: Examples of Heterocyclic Systems from Condensation Reactions

| Electrophilic Partner | Resulting Heterocycle Core |

|---|---|

| β-Diketone | Dihydropyrimidine |

| α,β-Unsaturated Carbonyl | Tetrahydropyrimidine |

| Phosgene or equivalent | Cyclic Urea |

Macrocycles are large ring structures that often exhibit unique host-guest properties and are prevalent in natural products. nih.gov The synthesis of macrocycles is a challenge that often relies on high-dilution techniques or template-driven reactions to favor intramolecular cyclization over intermolecular polymerization. acs.org

1-(Pyrrolidin-1-yl)butan-2-amine, as a chiral diamine, is a valuable precursor for creating macrocyclic structures. nih.gov For instance, a [2+2] condensation reaction between two molecules of this diamine and two molecules of a rigid dialdehyde (B1249045) (like terephthaldehyde) can lead to the formation of a chiral macrocyclic tetraimine. nih.gov Subsequent reduction of the imine bonds would yield a stable macrocyclic tetraamine. The chirality of the butan-2-amine units would be incorporated into the macrocycle's backbone, potentially inducing a specific three-dimensional conformation and creating a chiral recognition cavity.

In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding. rsc.orgresearchgate.net The primary amine group of 1-(Pyrrolidin-1-yl)butan-2-amine is a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. This allows it to participate in the formation of predictable, hydrogen-bonded networks with complementary molecules, such as dicarboxylic acids, to form complex supramolecular assemblies. researchgate.net

The development of new functional materials often relies on the design of novel organic building blocks. Diamines are fundamental monomers in the synthesis of polymers like polyamides and polyimides. nih.gov The incorporation of 1-(Pyrrolidin-1-yl)butan-2-amine into a polymer backbone, for example, through reaction of its primary amine with diacyl chlorides, would introduce chirality and a pendant pyrrolidine group into the material.

These features could impart unique properties to the resulting polymer:

Chiral Recognition: The chiral polymer could be used as a stationary phase in chromatography for the separation of enantiomers.

Modified Physical Properties: The pyrrolidine side chains could disrupt polymer packing, altering properties like solubility, glass transition temperature, and mechanical strength.

Post-Polymerization Modification: The tertiary amine of the pyrrolidine ring provides a reactive site for further functionalization, such as quaternization to create charged polymers for use as ion-exchange resins or antimicrobial surfaces.

While the specific use of 1-(Pyrrolidin-1-yl)butan-2-amine in these applications is not widely documented, its structural motifs are analogous to other diamines used in the synthesis of functional organic materials.

Analytical Method Development for Detection and Quantification Non Biological Matrix

Development of Sensitive and Selective Detection Methods

The development of sensitive and selective detection methods is paramount for the accurate quantification of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate (B1200264) in various non-biological samples, such as environmental or industrial materials. The choice of method depends on factors like the required sensitivity, the complexity of the sample matrix, and the intended application.

Electrochemical Detection for Environmental or Industrial Monitoring

Electrochemical methods offer a promising avenue for the detection of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate due to their inherent sensitivity, potential for miniaturization, and cost-effectiveness. The electroactive nature of the amine functional group in the parent molecule, 1-(Pyrrolidin-1-yl)butan-2-amine, can be exploited for direct or indirect electrochemical sensing.

A hypothetical electrochemical sensor for this compound could be developed using a modified glassy carbon electrode. The modification could involve the immobilization of a selective receptor or the use of nanomaterials to enhance the electrochemical signal. The detection principle would likely be based on the oxidation of the secondary amine group.

Table 1: Hypothetical Parameters for Electrochemical Detection

| Parameter | Proposed Value/Range |

| Working Electrode | Modified Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.4) |

| Potential Scan Range | 0.0 to +1.2 V |

| Scan Rate | 50 mV/s |

| Limit of Detection (LOD) | 10⁻⁸ - 10⁻⁷ M |

The development of such a method would involve optimizing parameters like the pH of the supporting electrolyte, the composition of the electrode modifier, and the instrumental parameters to achieve the best sensitivity and selectivity.

Spectrophotometric Methods for Quantitative Analysis in Research Samples

Spectrophotometry provides a simple and widely accessible technique for the quantitative analysis of chemical compounds. For this compound, a direct spectrophotometric method might be challenging due to the lack of a strong chromophore in the molecule. Therefore, an indirect method involving a derivatization reaction would be more feasible.

A potential approach involves the reaction of the primary amine group of 1-(Pyrrolidin-1-yl)butan-2-amine with a chromogenic reagent, such as ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA), to produce a colored product that can be measured spectrophotometrically. The oxalate counter-ion could also be determined spectrophotometrically by reacting it with a colored metal complex, where the oxalate displaces the ligand and causes a change in absorbance. nih.gov

Table 2: Prospective Spectrophotometric Method Parameters

| Parameter | Proposed Method |

| Derivatizing Agent | Ninhydrin |

| Wavelength of Max. Absorbance (λmax) | ~570 nm |

| Reaction Conditions | Heating at 100°C for 15 min |

| Solvent | Ethanol (B145695)/Water mixture |

| Linearity Range | 1 - 100 µg/mL |

| Molar Absorptivity | Dependent on the derivatized product |

The validation of this method would require establishing the linearity, accuracy, precision, and specificity of the assay.

Chromatographic Method Validation for Purity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purity profiling of chemical compounds. A validated HPLC method is crucial for ensuring the quality and consistency of this compound.

Robustness and Reproducibility Studies for Analytical Procedures

The robustness of an analytical procedure is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be assessed by intentionally varying parameters such as:

Mobile phase composition: ± 2% variation in the organic modifier concentration.

pH of the mobile phase: ± 0.2 units.

Column temperature: ± 5 °C.

Flow rate: ± 10%.

Reproducibility would be determined by conducting the analysis in different laboratories, by different analysts, and on different instruments to assess the inter-laboratory precision.

Table 3: Example of a Robustness Study Design for an HPLC Method

| Parameter Varied | Variation | Acceptance Criteria for System Suitability |

| % Organic in Mobile Phase | ± 2% | Tailing factor < 2.0, Resolution > 2.0 |

| pH of Aqueous Phase | ± 0.2 | Tailing factor < 2.0, Resolution > 2.0 |

| Column Temperature | ± 5 °C | Tailing factor < 2.0, Resolution > 2.0 |

| Flow Rate | ± 10% | Tailing factor < 2.0, Resolution > 2.0 |

Development of Reference Standards and Certified Reference Materials

A well-characterized reference standard is the cornerstone of any quantitative analysis. For this compound, a primary reference standard would need to be synthesized with the highest possible purity and thoroughly characterized using a battery of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Elemental Analysis: To confirm the empirical formula.

Purity determination by a mass balance approach: Combining results from HPLC, residual solvent analysis (by Gas Chromatography), water content (by Karl Fischer titration), and non-volatile residue analysis.

Once a primary reference standard is established, certified reference materials (CRMs) can be prepared and their values traced back to the primary standard. These CRMs are then used for routine quality control and to calibrate laboratory instrumentation.

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate in synthetic batches?

To ensure purity and structural confirmation, researchers should employ a combination of chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times with reference standards (e.g., EP impurities like pyridin-2-ol or levocetirizine dihydrochloride) .

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify functional groups and stereochemistry, referencing structural analogs such as piracetam or levocarnitine .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using ESI-MS or MALDI-TOF .

Q. How can researchers optimize the synthesis of this compound to minimize by-products such as pyrrolidinone derivatives?

Key strategies include:

- Temperature Control : Maintain reaction temperatures below degradation thresholds (e.g., avoid exceeding 100°C to prevent cyclization to pyrrolidinone by-products) .

- Purification Techniques : Use recrystallization with oxalic acid to isolate the oxalate salt, followed by column chromatography to remove residual impurities .

- Reagent Stoichiometry : Optimize molar ratios of pyrrolidine and butan-2-amine precursors to reduce unreacted intermediates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation exposure .

- Waste Disposal : Neutralize acidic by-products before disposal to avoid environmental contamination .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the stability of this compound under varying pH conditions?

- Molecular Dynamics (MD) Simulations : Model protonation states of the amine group at physiological pH (7.4) and acidic/alkaline extremes .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict susceptibility to hydrolysis or oxidation .

- logP Prediction : Use software like MarvinSuite to estimate partition coefficients and correlate with experimental solubility data .

Q. How should researchers address discrepancies between theoretical and experimental logP values for this compound?

- Method Validation : Cross-validate logP measurements using shake-flask (experimental) vs. HPLC-derived (theoretical) methods .

- Error Analysis : Investigate factors like ionization effects (pKa shifts) or solvent interactions that may skew results .

- Reference Standards : Compare with structurally related compounds (e.g., piracetam logP = -0.47) to calibrate predictive models .

Q. What mechanistic studies are required to elucidate the degradation pathways of this compound under oxidative stress?

- Forced Degradation Studies : Expose the compound to , UV light, or elevated temperatures, then analyze degradation products via LC-MS .

- Radical Trapping : Use scavengers like ascorbic acid to identify reactive oxygen species (ROS) involved in decomposition .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.